2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid
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Description
2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMU-TB and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
- Suzuki–Miyaura Coupling : This compound serves as an organoboron reagent in the widely-applied Suzuki–Miyaura cross-coupling reaction . The SM coupling reaction forms carbon–carbon bonds through oxidative addition and transmetalation processes. The mild conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules.
- Boron-Carriers for Neutron Capture Therapy : Although boronic acids and their esters are only marginally stable in water, they are considered for drug design and delivery. Researchers explore their potential as boron carriers for neutron capture therapy, a technique used in cancer treatment .
- Formal Anti-Markovnikov Alkene Hydromethylation : Recent studies have investigated the catalytic protodeboronation of alkyl boronic esters, leading to formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .
Transition Metal-Catalyzed Reactions:
Drug Design and Delivery
Hydromethylation Reactions
properties
IUPAC Name |
2-[[5-[(3,4-dimethylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-4-11(12(20)21)23-15-19-18-14(24-15)17-13(22)16-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,20,21)(H2,16,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUYBSBOLKYFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(3,4-Dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoic acid |
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